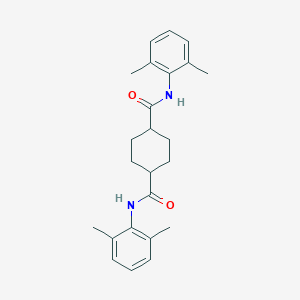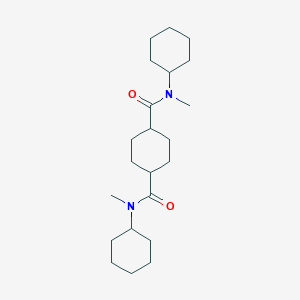
Tert-butyl (3-chloro-4-methoxyphenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (3-chloro-4-methoxyphenyl)carbamate, also known as terbuthylazine, is a herbicide that is widely used in agriculture. It belongs to the triazine family of herbicides and is commonly used to control broadleaf weeds and grasses in crops such as corn, sugarcane, and sorghum. Terbuthylazine has been extensively researched for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
Terbuthylazine functions as a photosystem II inhibitor, which means that it interferes with the process of photosynthesis in plants. It binds to the D1 protein in the photosystem II complex, which prevents the transfer of electrons and the production of ATP and NADPH. This disruption of the photosynthetic process leads to the death of the plant.
Biochemical and Physiological Effects
Terbuthylazine has been shown to have a range of biochemical and physiological effects on plants. It can cause chlorosis, necrosis, and stunting of plant growth. It can also affect the expression of genes involved in photosynthesis, stress response, and cell division. In addition, Tert-butyl (3-chloro-4-methoxyphenyl)carbamatene has been shown to have negative effects on non-target organisms, including soil microorganisms, aquatic invertebrates, and fish.
Avantages Et Limitations Des Expériences En Laboratoire
Terbuthylazine is a widely used herbicide in agricultural settings, which makes it readily available for laboratory experiments. Its mode of action is well understood, which makes it a useful tool for studying photosynthesis and plant growth. However, its persistence in soil and water can make it difficult to control experimental conditions, and its potential impact on non-target organisms must be carefully considered.
Orientations Futures
There are many potential future directions for research on Tert-butyl (3-chloro-4-methoxyphenyl)carbamatene. One area of interest is the development of more sustainable and environmentally friendly herbicides that can replace Tert-butyl (3-chloro-4-methoxyphenyl)carbamatene and other triazine herbicides. Another area of research is the impact of Tert-butyl (3-chloro-4-methoxyphenyl)carbamatene on soil microbial communities and the potential for these communities to degrade Tert-butyl (3-chloro-4-methoxyphenyl)carbamatene over time. Finally, there is a need for further research on the long-term effects of Tert-butyl (3-chloro-4-methoxyphenyl)carbamatene on human health and the environment.
Méthodes De Synthèse
The synthesis of Tert-butyl (3-chloro-4-methoxyphenyl)carbamatene involves the reaction of 3-chloro-4-methoxyaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The resulting tert-butyl (3-chloro-4-methoxyphenyl)carbamate is then reacted with cyanuric chloride to produce Tert-butyl (3-chloro-4-methoxyphenyl)carbamatene. This synthesis method has been optimized to produce high yields of Tert-butyl (3-chloro-4-methoxyphenyl)carbamatene with minimal waste.
Applications De Recherche Scientifique
Terbuthylazine has been extensively researched for its herbicidal properties and its effects on non-target organisms. It has been shown to be effective in controlling a wide range of weeds, including resistant species. Terbuthylazine has also been studied for its impact on soil microbial communities and its potential to leach into groundwater. Research has shown that Tert-butyl (3-chloro-4-methoxyphenyl)carbamatene can persist in soil and water for extended periods, which has raised concerns about its environmental impact.
Propriétés
Formule moléculaire |
C12H16ClNO3 |
|---|---|
Poids moléculaire |
257.71 g/mol |
Nom IUPAC |
tert-butyl N-(3-chloro-4-methoxyphenyl)carbamate |
InChI |
InChI=1S/C12H16ClNO3/c1-12(2,3)17-11(15)14-8-5-6-10(16-4)9(13)7-8/h5-7H,1-4H3,(H,14,15) |
Clé InChI |
JGPAKYOLDPBLQI-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)OC)Cl |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[1-(2-Chloro-6-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B261422.png)

![2-[1-(2-Fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B261424.png)
![2-[1-(3,4-Difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B261430.png)
![2-[1-[(2-Chlorophenyl)methyl]-3-oxopiperazin-1-ium-2-yl]acetate](/img/structure/B261432.png)
![2-[1-(Cyclohexylmethyl)piperazin-2-yl]ethanol](/img/structure/B261435.png)
![[1-(2-Chloro-4-fluorobenzyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261438.png)
![2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261440.png)
![[1-(3,4-Difluorobenzyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261445.png)




